3-(Piperidin-4-yloxy)pyridine-4-carbonitrile CAS number and molecular weight
3-(Piperidin-4-yloxy)pyridine-4-carbonitrile CAS number and molecular weight
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile
This guide provides a comprehensive technical overview of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the apparent novelty of this specific molecule, this document outlines its fundamental properties, a proposed synthetic pathway, and detailed methodologies for its characterization, drawing upon established principles in organic chemistry and medicinal chemistry.
Introduction: Unveiling 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile
3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a molecule that incorporates two key pharmacophores: a piperidine ring and a pyridine-4-carbonitrile moiety. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability[1][2]. Similarly, the pyridine ring is a privileged structure in medicinal chemistry, known for its role in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents[3][4]. The 4-carbonitrile group on the pyridine ring can act as a hydrogen bond acceptor and a potential metabolic handle, further enhancing its drug-like properties.
The strategic combination of these two fragments via an ether linkage suggests that 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile holds potential as a novel scaffold for the development of new therapeutic agents. This guide provides a prospective framework for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃N₃O | - |
| Molecular Weight | 203.24 g/mol | Calculated[5][6][7] |
| CAS Number | Not Assigned | - |
Proposed Synthetic Route
The synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile can be logically approached through the coupling of two key intermediates: a protected 4-hydroxypiperidine and a suitable 3-substituted-pyridine-4-carbonitrile. The ether linkage can be formed via a nucleophilic substitution reaction, with the Mitsunobu reaction being a particularly suitable choice due to its mild conditions and tolerance of various functional groups[8][9].
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Boc-4-hydroxypiperidine (Intermediate 1)
The nitrogen of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent coupling reaction.
-
Reagents and Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
-
Step 2: Synthesis of 3-Hydroxypyridine-4-carbonitrile (Intermediate 2)
This intermediate can be synthesized from commercially available starting materials through established methods for the preparation of substituted pyridines. One possible route involves the cyclization of appropriate precursors.
Step 3: Mitsunobu Coupling of Intermediates 1 and 2
This step forms the crucial ether linkage. The Mitsunobu reaction is advantageous as it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 4-hydroxypiperidine.
-
Reagents and Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
3-Hydroxypyridine-4-carbonitrile (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine, 3-hydroxypyridine-4-carbonitrile, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile.
-
Step 4: Deprotection of the Boc Group
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Reagents and Materials:
-
N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Protocol:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile[10].
Caption: Analytical workflow for the characterization of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of their relative positions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the quaternary carbon of the nitrile group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, and the N-H stretch of the secondary amine in the piperidine ring.
-
Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₁H₁₃N₃O.
Potential Applications in Drug Discovery
The structural motifs present in 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile suggest several potential avenues for investigation in drug discovery. The piperidine ring is a common feature in central nervous system (CNS) active agents, and the pyridine-4-carbonitrile moiety is found in various enzyme inhibitors. Therefore, this molecule could be a valuable starting point for the development of novel inhibitors for kinases, proteases, or other enzymes implicated in disease. Furthermore, the secondary amine of the piperidine ring provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
While 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is not a commercially available compound with a designated CAS number at the time of this writing, this technical guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed synthetic route utilizes well-established and reliable chemical transformations, and the outlined analytical workflow will ensure the unambiguous confirmation of the final product's structure and purity. The unique combination of pharmacophoric elements in this molecule makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery.
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3-(Piperidin-4-yloxy)pyridine-4-carbonitrile